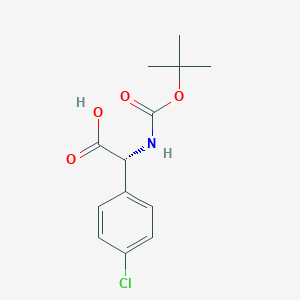

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid

説明

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid is a complex organic compound characterized by its chiral center and functional groups. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Synthetic Routes and Reaction Conditions:

Protection of Amines: The tert-butoxycarbonyl (Boc) group is commonly used to protect amines. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production often involves flow microreactor systems, which provide a direct and sustainable synthesis of tertiary butyl esters. These systems are efficient and can be scaled up for large-scale production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the phenyl group to more oxidized forms.

Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and suitable solvents.

Major Products Formed:

Oxidation: Products include chlorobenzene derivatives and carboxylic acids.

Reduction: The primary amine derivative is a common product.

Substitution: Substituted phenyl compounds are typically formed.

科学的研究の応用

Medicinal Chemistry

One of the primary applications of (R)-2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid is in the synthesis of pharmaceutical compounds. Its structure allows it to act as a precursor for various bioactive molecules, including:

- Peptide Synthesis : The compound can be utilized in peptide coupling reactions, where its amino group can react with carboxylic acids to form peptide bonds. This is particularly useful in developing peptides that exhibit biological activity.

- Drug Development : As a derivative of phenylalanine, this compound can be modified to create analogs with enhanced pharmacological properties. Research has shown that modifications to the phenyl ring can lead to increased potency against specific biological targets.

Biochemical Research

The compound's role extends into biochemical studies, particularly in:

- Enzyme Inhibition Studies : this compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways. For instance, its effects on amino acid transporters and metabolic enzymes like acetyl-CoA carboxylase have been noted, indicating its potential as a metabolic modulator.

- Receptor Interaction Studies : The compound has been explored for its interactions with various receptors, including G-protein-coupled receptors (GPCRs), which are critical in many signaling pathways. Understanding these interactions can aid in drug design aimed at modulating receptor activity.

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block:

- Synthesis of Chiral Compounds : Its chiral nature makes it valuable in synthesizing other chiral molecules, which are essential in the development of enantiomerically pure drugs.

- Functionalization Reactions : The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization under mild conditions, facilitating complex organic synthesis without the risk of side reactions that could occur with unprotected amines.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Peptide Synthesis : A study demonstrated that using this compound as a building block led to the successful synthesis of peptides with improved stability and bioactivity compared to their unmodified counterparts.

- Enzyme Modulation : Research indicated that derivatives of this compound could inhibit specific metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders.

- Drug Development : Investigations into analogs derived from this compound showed promising results in targeting cancer-related pathways, emphasizing its relevance in oncology research.

作用機序

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing biological processes.

Pathways: It may be involved in signaling pathways that regulate cellular functions.

類似化合物との比較

(R)-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic Acid: This compound is structurally similar but contains a tritylthio group instead of a chlorophenyl group.

(R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic Acid: This compound has a different alkyl group attached to the amino acid backbone.

Uniqueness: The presence of the chlorophenyl group in (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid makes it unique compared to other similar compounds. This group imparts specific chemical and physical properties that are valuable in various applications.

This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, also known by its CAS number 209525-73-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and diverse research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 285.72 g/mol

- CAS Number : 209525-73-5

- Purity : Typically around 95% .

The compound is a derivative of phenylalanine and has been studied for its potential interactions with various biological targets. It is known to exhibit inhibitory activity against certain enzymes and receptors, which may contribute to its therapeutic effects.

Biological Activity Overview

-

Antimicrobial Activity :

- The compound has shown weak activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species, with Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL .

- Notably, it displayed potent activity against Mycobacterium tuberculosis strains with MIC values of 0.5–1.0 μg/mL.

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, with an IC value of 0.126 μM .

- The compound exhibited a significant selectivity index, indicating a lower toxicity to normal cells compared to cancer cells.

- Pharmacokinetics :

Case Study 1: Antitumor Efficacy in Mice

In a study involving BALB/c nude mice inoculated with MDA-MB-231 TNBC cells, treatment with the compound resulted in significant inhibition of lung metastasis over a period of 30 days. The results indicated a marked reduction in metastatic nodules compared to control groups .

Case Study 2: Comparison with Established Chemotherapeutics

When compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), this compound demonstrated better growth inhibition in both MCF-7 and MDA-MB-231 cell lines, suggesting its potential as an alternative therapeutic agent .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 285.72 g/mol |

| Antimicrobial MIC (Staphylococcus aureus) | 4–8 μg/mL |

| Antimicrobial MIC (Mycobacterium tuberculosis) | 0.5–1.0 μg/mL |

| IC (MDA-MB-231 cells) | 0.126 μM |

| C | 592 ± 62 mg/mL |

| t | ~27.4 nM |

特性

IUPAC Name |

(2R)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZONJNNLTAGSHB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427446 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53994-85-7 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。